CID 22015825

Description

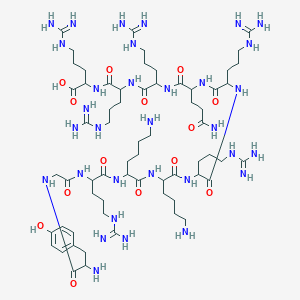

CID 22015825 (referred to as Compound 4 in ) is a fungal-derived epoxide with the molecular formula C₃₁H₃₄N₂O₈, identified via HRESIMS (high-resolution electrospray ionization mass spectrometry) at m/z 611.2246 [M + H]⁺ . Structurally, it is an epoxidation product of chaetogobosin Vb (Compound 3), characterized by an additional oxygen bridge between C-5 and C-6. Key spectroscopic features include:

Properties

InChI |

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVEEJGALCVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H118N32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 22015825” involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes a series of condensation reactions, where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 22015825” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can convert the compound into its reduced form, often changing its chemical behavior.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound “CID 22015825” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 22015825” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of CID 22015825 and Analogues

Key Findings:

Epoxidation vs. Double Bond (this compound vs. Compound 3) :

- The epoxidation of Compound 3 introduces an oxygen bridge, altering the C-5/C-6 chemical environment (δC shifts from ~125–130 ppm to ~63–65 ppm) .

- ECD spectra confirm retained stereochemistry at other chiral centers, except C-5/C-6 .

Functional Group Variations (this compound vs. Compound 5): Compound 5 features a nitro group (1′-NO₂) and carbonyl (C-3′), absent in this compound, suggesting divergent biosynthetic pathways . Both share the molecular formula C₃₁H₃₄N₂O₈, but differ in indole moiety modifications .

Side Chain Modifications (this compound vs. Compound 6): Compound 6 has a hexanoate group at C-12 (δC 69.7) and reduced unsaturation (14 vs. 16 double bond equivalents in this compound) .

Research Implications

- Biosynthetic Pathways : The epoxidation of Compound 3 to this compound highlights enzymatic oxidation steps in fungal secondary metabolism .

- Structure-Activity Relationships (SAR) : Functional groups like epoxides (this compound) and nitro groups (Compound 5) may influence bioactivity, warranting pharmacological studies .

Q & A

Basic Question

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Avoid vague terms (e.g., "explore effects") and refine questions iteratively with feedback from peers or supervisors . For example:

"How does varying solvent polarity (Intervention) affect the crystallization yield (Outcome) of this compound (Population) compared to non-polar solvents (Comparison)?"

What are best practices for conducting a literature review on this compound?

Basic Question

- Methodological Answer :

- Use Google Scholar with precise keywords (e.g., "this compound synthesis," "crystallography") and track sources using reference managers.

- Prioritize primary sources (e.g., experimental data in peer-reviewed journals) over secondary summaries .

- Critically evaluate methodologies in prior studies, noting gaps (e.g., limited solubility data) .

How to design reproducible experiments for this compound characterization?

Advanced Question

- Methodological Answer :

- Pre-register protocols : Document variables (e.g., temperature, solvent purity) and equipment specifications (e.g., NMR calibration) .

- Standardize controls : Include negative/positive controls (e.g., solvent blanks, reference compounds) to validate results .

- Publicly archive raw data : Share spectra, chromatograms, and crystallization conditions in repositories for peer verification .

How should researchers analyze contradictory data in this compound studies?

Advanced Question

- Methodological Answer :

- Validate methodologies : Check for instrumental errors (e.g., HPLC column degradation) or environmental variability (e.g., humidity during crystallization) .

- Statistical reconciliation : Apply ANOVA or regression models to identify outliers or confounding factors .

- Cross-disciplinary consultation : Engage crystallographers, spectroscopists, or computational chemists to reinterpret conflicting data (e.g., differing XRD vs. NMR results) .

What ethical considerations apply to this compound research?

Basic Question

- Methodological Answer :

- Disclose conflicts : Declare funding sources or partnerships (e.g., industry collaborations) in publications .

- Follow institutional guidelines : Obtain ethics approval for studies involving human/animal subjects (e.g., toxicity testing) .

- Data transparency : Avoid selective reporting; publish negative results (e.g., failed synthesis attempts) to prevent bias .

How to optimize synthetic pathways for this compound derivatives?

Advanced Question

- Methodological Answer :

- Iterative design : Use DoE (Design of Experiments) to test reaction parameters (e.g., catalyst loading, reaction time) .

- Characterization rigor : Validate derivative purity via HPLC (>95%) and elemental analysis .

- Comparative analysis : Benchmark yields/selectivity against existing routes (e.g., Grignard vs. Suzuki couplings) .

How to address interdisciplinary challenges in this compound research?

Advanced Question

- Methodological Answer :

- Define shared terminology : Clarify jargon (e.g., "yield" in synthetic chemistry vs. pharmacology) in collaborative teams .

- Integrate methodologies : Combine computational modeling (e.g., DFT for reaction mechanisms) with experimental validation .

- Publish in hybrid journals : Target journals like ACS Omega that welcome cross-disciplinary studies .

What strategies ensure robust statistical analysis in this compound studies?

Advanced Question

- Methodological Answer :

- Power analysis : Calculate sample sizes to detect meaningful differences (e.g., ≥3 replicates for kinetic studies) .

- Error propagation : Quantify uncertainties in derived parameters (e.g., rate constants from absorbance data) .

- Open-source tools : Use R/Python packages (e.g., SciPy, Pandas) for reproducible data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.